[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features two pyrazole rings, each substituted with different alkyl groups and a fluorine atom, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with appropriate carbonyl compounds to form the pyrazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and microwave-assisted synthesis could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole rings to pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole rings .
Scientific Research Applications
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazol-5-amine: A simpler pyrazole derivative with potential biological activity.
5-Amino-pyrazoles: Known for their diverse applications in organic and medicinal chemistry.
Imidazole-containing compounds: Share similar heterocyclic structures and have broad applications in pharmaceuticals.
Uniqueness
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole rings with distinct substituents, which can provide a range of chemical and biological properties not found in simpler pyrazole derivatives .
Properties
Molecular Formula |
C13H20FN5 |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H20FN5/c1-3-7-19-12(5-6-16-19)10-15-8-11-9-17-18(4-2)13(11)14/h5-6,9,15H,3-4,7-8,10H2,1-2H3 |
InChI Key |
HRUYJSZTZYSAST-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=C(N(N=C2)CC)F |
Origin of Product |
United States |
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